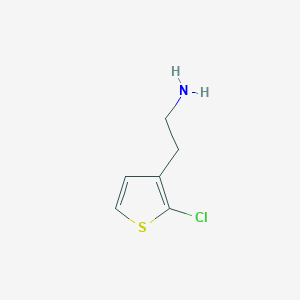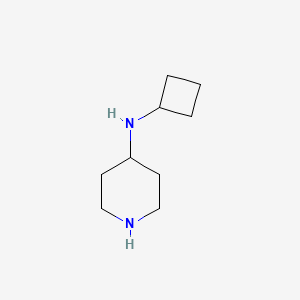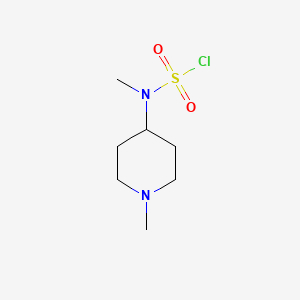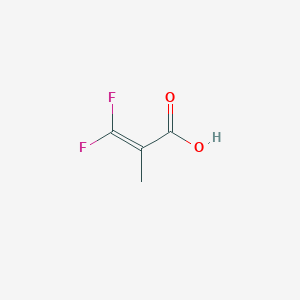
3,3-Difluoro-2-methylprop-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has garnered significant interest due to its unique physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylprop-2-enoic acid typically involves the fluorination of 2-methylprop-2-enoic acid. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production methods for 3,3-Difluoro-2-methylprop-2-enoic acid are similar to laboratory synthesis but on a larger scale. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and substituted derivatives of 3,3-Difluoro-2-methylprop-2-enoic acid .
Applications De Recherche Scientifique
3,3-Difluoro-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and preventing catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic acid: A non-fluorinated analog with similar structural features but different reactivity and properties.
2,2-Difluoroacrylic acid: Another fluorinated analog with different substitution patterns and reactivity.
Trifluoroacetic acid: A highly fluorinated compound with distinct chemical properties.
Uniqueness
3,3-Difluoro-2-methylprop-2-enoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C4H4F2O2 |
|---|---|
Poids moléculaire |
122.07 g/mol |
Nom IUPAC |
3,3-difluoro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H4F2O2/c1-2(3(5)6)4(7)8/h1H3,(H,7,8) |
Clé InChI |
LYFOSNDRAFBHET-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


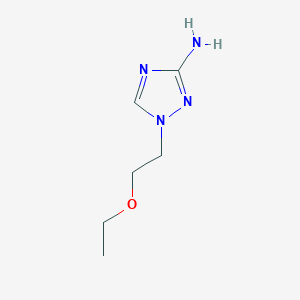
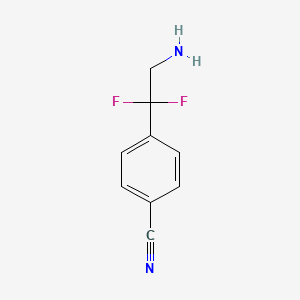
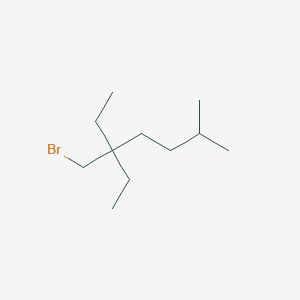
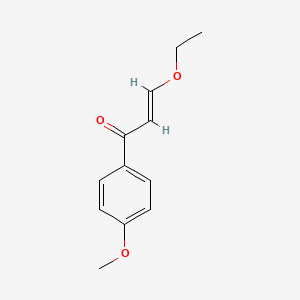
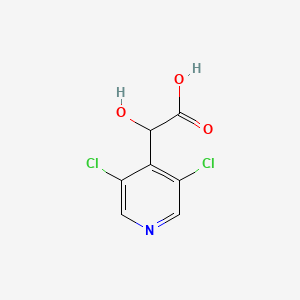

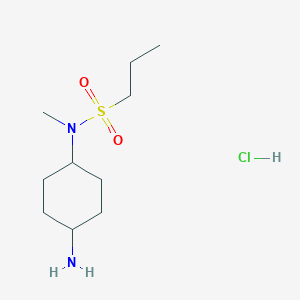
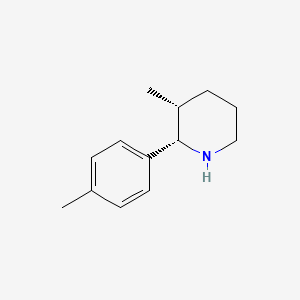
![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)
![Tricyclo[3.2.1.0,2,7]octan-3-one](/img/structure/B13525921.png)

